3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl-
Overview
Description
3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl- is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core with a carbonitrile group at the 6-position and amino and methyl groups at the 5 and 2,3 positions, respectively
Preparation Methods
The synthesis of 3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl- typically involves the following steps:
Chemical Reactions Analysis
Scientific Research Applications
3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl- has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new drugs. .
Materials Science: The unique structure of this compound makes it suitable for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular interactions.
Mechanism of Action
Comparison with Similar Compounds
3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl- can be compared with other similar compounds:
Properties
IUPAC Name |
5-amino-2,3-dimethylimidazo[4,5-b]pyridine-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-5-12-7-3-6(4-10)8(11)13-9(7)14(5)2/h3H,1-2H3,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODPTDGOWAENSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)N=C(C(=C2)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437465 | |
Record name | 3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124032-68-4 | |
Record name | 3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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